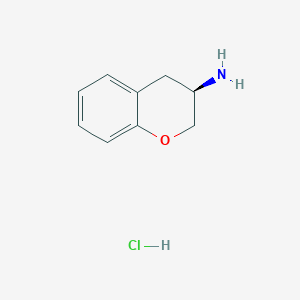

(R)-chroman-3-amine hydrochloride

Übersicht

Beschreibung

“®-chroman-3-amine hydrochloride” likely refers to a compound that contains a chroman backbone with an amine group at the 3rd position, and it is in its hydrochloride salt form . Chroman is a chemical compound consisting of a benzene ring fused to a dihydrofuran ring . The “R” denotes the configuration of the chiral center .

Molecular Structure Analysis

The molecular structure of “®-chroman-3-amine hydrochloride” would consist of a chroman backbone with an amine group at the 3rd position . The “R” configuration indicates that the molecule is chiral, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis

Amines, like the one in “®-chroman-3-amine hydrochloride”, can undergo a variety of chemical reactions . They can be alkylated by reaction with a primary alkyl halide . They can also react with acids to form salts, such as the hydrochloride salt in this case .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-chroman-3-amine hydrochloride” would depend on its specific structure . As an amine hydrochloride, it would likely be soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions :

- (R)-Chroman-3-amine hydrochloride is involved in the synthesis of various chemical compounds. For example, 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones. These compounds, when reacted with amines, lead to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).

Asymmetric Synthesis :

- This compound plays a role in the asymmetric synthesis of drug-like functionalized compounds. One study demonstrated the synthesis of spiro[chroman-3,3'-indolin]-2'-ones with high diastereo- and enantioselectivities, which can be transformed into functionalized spiranes through various reactions (Ramachary, Prasad, Laxmi, & Madhavachary, 2014).

Infrared Spectroscopy in Analyzing Amine Salts :

- Infrared spectroscopy studies have used this compound derivatives to understand the impact of water of hydration on the infrared spectra of tertiary amine salts. This research is crucial in establishing the presence of hydrates in various chemical compounds (Warren, Thompson, & Zarembo, 1965).

Enantioselective CBS Reduction :

- The compound is also used in enantioselective CBS reductions, a technique that helps in synthesizing high purity enantiomers of chroman-4-amines, which are purified as their respective acid salts (Voight et al., 2010).

Conformational Studies :

- Conformational studies of 2-methyl- and 2,NN-trimethyl-chroman-3-amine and their derivatives have been conducted to understand their configurations and preferred conformations. Such studies are essential for designing molecules with specific chemical properties (Booth, Huckle, & Lockhart, 1973).

Divergent Pathways in Reactions with Cyclic Secondary Amines :

- Research on the reaction of 3-formylchromone with cyclic secondary amines has shown different outcomes based on the solvent used, highlighting the role of solubility in determining the reaction pathway (Korzhenko, Osipov, Osyanin, & Klimochkin, 2019).

Amination Processes :

- The compound is involved in amination processes such as the asymmetric amination of tetralone and chromanone derivatives using ω-transaminases, showcasing its utility in producing enantiopure amines (Pressnitz et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLATPDKWVAAIL-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

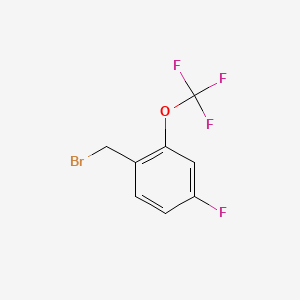

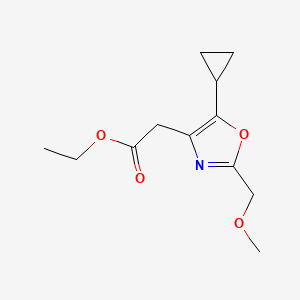

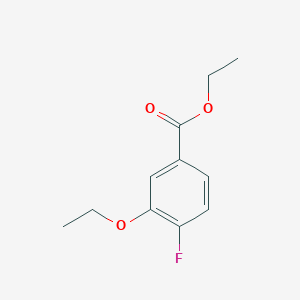

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)

![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)